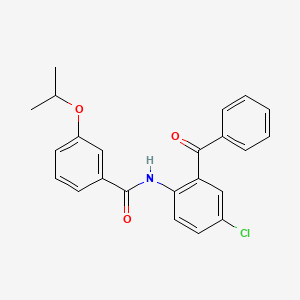
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide, also known as BCI, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BCI belongs to the class of benzamides and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell survival. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has also been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in lab experiments is its ability to selectively inhibit the NF-κB pathway without affecting other signaling pathways. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and autoimmune diseases. Another potential direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide in vivo.
Métodos De Síntesis
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide involves the reaction of 2-benzoyl-4-chloroaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide as a white crystalline solid with a melting point of 218-220°C.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-benzoyl-4-chlorophenyl)-3-isopropoxybenzamide has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c1-15(2)28-19-10-6-9-17(13-19)23(27)25-21-12-11-18(24)14-20(21)22(26)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSSTEBLOQHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

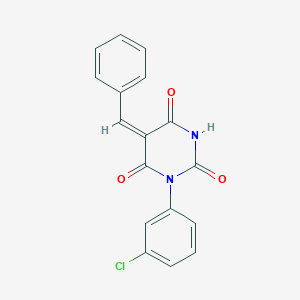
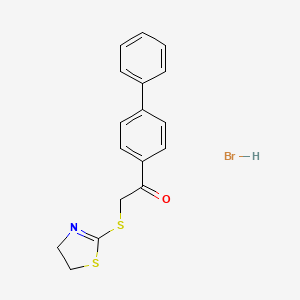
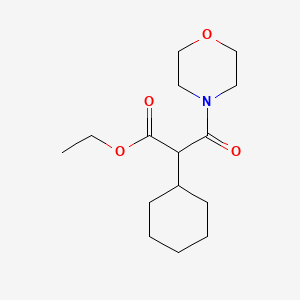

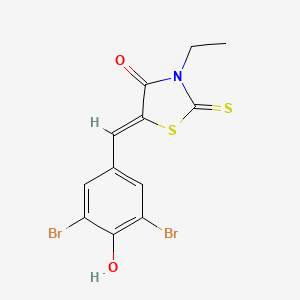
![N-{3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5174130.png)
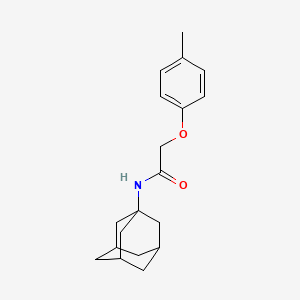
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5174139.png)
![3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)
![methyl (5-bromo-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5174155.png)
![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)
![5-bromo-2-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5174161.png)

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)